molecular formula C19H21ClN2O B501626 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine CAS No. 713099-33-3

1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine

Cat. No. B501626
CAS RN: 713099-33-3
M. Wt: 328.8g/mol
InChI Key: UCOSAPLMWYDTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine, also known as Ro 60-0175, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has been extensively studied due to its potential applications in the field of neuroscience and drug development.

Scientific Research Applications

1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine 60-0175 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a potent and selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, and is a target for the development of novel antidepressant and anxiolytic drugs.

Mechanism of Action

1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine 60-0175 acts as a competitive antagonist of the 5-HT1A receptor, which means that it binds to the receptor and blocks the binding of serotonin, the endogenous ligand for the receptor. This results in a decrease in the activation of the receptor, which in turn leads to a decrease in the downstream signaling pathways that are involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine 60-0175 has anxiolytic and antidepressant effects in animal models. It has been shown to reduce anxiety-like behavior in the elevated plus maze test and the light/dark box test, and to increase the time spent in the open arms of the elevated plus maze. It has also been shown to reduce immobility time in the forced swim test and the tail suspension test, which are tests used to assess antidepressant-like effects.

Advantages and Limitations for Lab Experiments

1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine 60-0175 has several advantages for use in lab experiments. It is a highly potent and selective antagonist of the 5-HT1A receptor, which means that it can be used to study the specific effects of blocking this receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine 60-0175 is that it has poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine 60-0175. One area of research could be the development of novel antidepressant and anxiolytic drugs based on the structure of 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine 60-0175. Another area of research could be the study of the effects of 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine 60-0175 on other serotonin receptor subtypes, as well as other neurotransmitter systems. Additionally, the use of 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine 60-0175 in combination with other drugs could be explored as a potential treatment for mood and anxiety disorders.

Synthesis Methods

The synthesis of 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine 60-0175 involves the reaction of 4-chlorobenzoyl chloride with 1-(2,4-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, where the acyl chloride group of the 4-chlorobenzoyl chloride reacts with the amino group of the piperazine ring, resulting in the formation of 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine 60-0175.

properties

IUPAC Name

(4-chlorophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-14-3-8-18(15(2)13-14)21-9-11-22(12-10-21)19(23)16-4-6-17(20)7-5-16/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOSAPLMWYDTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine

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